molecular formula C12H22N2O3 B14005109 tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

Katalognummer: B14005109
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: BDRVPHQSJQBZFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate: is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate can be compared with other spirocyclic compounds such as:

  • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H22N2O3

Molekulargewicht

242.31 g/mol

IUPAC-Name

tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-4-5-13-6-12(9)7-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI-Schlüssel

BDRVPHQSJQBZFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCNCC12COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.